N-(4-iodophenyl)-1-adamantanecarboxamide
Description
N-(4-Iodophenyl)-1-adamantanecarboxamide is a halogenated adamantane derivative characterized by an adamantane core linked to a 4-iodophenyl group via a carboxamide bridge. This compound has garnered attention in materials science and medicinal chemistry due to the unique properties imparted by the adamantane moiety—a rigid, lipophilic cage structure—and the electron-rich 4-iodophenyl group.
In synthetic chemistry, it serves as a precursor for advanced materials, such as hole-transporting materials (HTMs) in optoelectronic devices, where its high solubility in chlorinated solvents (e.g., dichloromethane) enables uniform thin-film formation . Medicinally, derivatives of adamantane-carboxamide are explored as enzyme inhibitors, leveraging the adamantane scaffold’s metabolic stability and ability to penetrate lipid membranes .
Properties
IUPAC Name |
N-(4-iodophenyl)adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20INO/c18-14-1-3-15(4-2-14)19-16(20)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMFWZODBOFGBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-iodophenyl)-1-adamantanecarboxamide typically involves the coupling of 4-iodoaniline with 1-adamantanecarboxylic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: N-(4-iodophenyl)-1-adamantanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Amidation Reactions: The carboxamide group can participate in further amidation reactions to form more complex amide derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation Products: N-oxides or other oxidized derivatives.
Reduction Products: Amines or other reduced forms of the compound.
Scientific Research Applications
Chemistry: N-(4-iodophenyl)-1-adamantanecarboxamide is used as a building block in organic synthesis, particularly in the development of new materials and ligands for catalysis.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its unique structure allows for the exploration of new pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its rigid adamantane core and functional groups.
Mechanism of Action
The mechanism by which N-(4-iodophenyl)-1-adamantanecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The adamantane core provides a rigid framework that can enhance binding affinity and specificity, while the 4-iodophenyl group can participate in various interactions, including halogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Halogen-Substituted Phenyladamantane-Carboxamides
The 4-iodophenyl group in N-(4-iodophenyl)-1-adamantanecarboxamide can be substituted with other halogens (F, Cl, Br) without significantly altering inhibitory potency against enzymes like monoacylglycerol lipase (MGL). For example:
- N-(4-Fluorophenyl)-1-adamantanecarboxamide (IC₅₀ = 5.18 μM)
- N-(4-Chlorophenyl)-1-adamantanecarboxamide (IC₅₀ = 7.24 μM)
- N-(4-Bromophenyl)-1-adamantanecarboxamide (IC₅₀ = 4.37 μM)
- This compound (IC₅₀ = 4.34 μM)
Despite differences in halogen size and electronegativity, all compounds showed comparable MGL inhibition, suggesting that steric bulk and electronic effects are secondary to the adamantane scaffold’s overall binding affinity .
Substituent Position and Chain Modifications
- N-(6-Bromohexyl)-1-adamantanecarboxamide : Incorporation of a bromohexyl chain (vs. iodophenyl) improves synthetic yield (92%) and may enhance membrane permeability in drug delivery applications .
Core Structure Variations
- N-(4-Iodophenyl)cyclopropanecarboxamide : Replacing adamantane with a cyclopropane ring reduces molecular rigidity and bulk, which could diminish metabolic stability but improve synthetic accessibility .
- N-(4-Amino-2-methoxyphenyl)-1-adamantanecarboxamide: Addition of amino and methoxy groups introduces hydrogen-bonding sites, likely enhancing target specificity in enzyme inhibition .
Data Tables and Research Findings
Table 1: Comparative Analysis of Adamantane-Carboxamide Derivatives
| Compound Name | Substituent | IC₅₀ (μM) | Synthesis Yield (%) | Solubility | Key Application |
|---|---|---|---|---|---|
| This compound | 4-Iodophenyl | 4.34 | 80* | Soluble in CH₂Cl₂ | HTMs, Enzyme Inhibition |
| N-(4-Fluorophenyl)-1-adamantanecarboxamide | 4-Fluorophenyl | 5.18 | N/A | Moderate | Enzyme Inhibition |
| N-(6-Bromohexyl)-1-adamantanecarboxamide | 6-Bromohexyl | N/A | 92 | Low | Drug Delivery |
| N-(4-Iodophenyl)cyclopropanecarboxamide | Cyclopropane core | N/A | 45† | Moderate | Structural Studies |
*Yield reported for intermediate synthesis ; †Yield for a structurally related compound .
Key Research Findings
- Synthetic Feasibility : Steric hindrance from the adamantane core and iodophenyl group can reduce yields (e.g., 30% for tris(4-iodophenyl)amine derivatives ).
- Biological Activity : The adamantane scaffold’s rigidity enhances binding to hydrophobic enzyme pockets, while halogen substituents fine-tune electronic properties without drastic activity changes .
- Material Science Utility: High solubility in chlorinated solvents enables applications in optoelectronics, though ethoxy or amino derivatives may offer better environmental compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
